(1-Methoxycyclopropyl)methanesulfonyl chloride
Description
(1-Methoxycyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with a methoxy group and a methanesulfonyl chloride moiety. Its molecular formula is C₅H₈ClO₃S, with a molecular weight of 192.68 g/mol. This compound is primarily used in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. The cyclopropane ring introduces steric strain, which may enhance reactivity in certain nucleophilic substitution or elimination reactions compared to simpler sulfonyl chlorides .
Properties
IUPAC Name |
(1-methoxycyclopropyl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-9-5(2-3-5)4-10(6,7)8/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJLTQSWESXASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dihalide Cyclization with Zinc-Mediated Ring Closure
A foundational approach involves cyclizing 1,3-dihalo precursors to form the cyclopropane ring. For example, 1,3-dibromo-2-methoxypropane undergoes cyclization in the presence of zinc powder, yielding (1-methoxycyclopropyl)methanol. This method mirrors the synthesis of cyclopropyldimethanol reported in the preparation of 1-(mercaptomethyl)cyclopropyl acetic acid. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 70–75 |
| Temperature | 100°C (reflux) | - |
| Reaction Time | 4–6 hours | - |
The resulting alcohol is then oxidized to the corresponding sulfonic acid using H₂SO₄ or SO₃, followed by chlorination with PCl₅ to install the sulfonyl chloride group.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction offers stereoselective cyclopropanation of alkenes. Starting with allyl methyl ether (CH₂=CH-OCH₃), treatment with diiodomethane and a Zn-Cu couple generates 1-methoxycyclopropane. Subsequent functionalization involves:
- Hydroboration-Oxidation : To introduce a hydroxymethyl group at the desired position.
- Sulfonation-Chlorination : Conversion of the alcohol to sulfonyl chloride via a two-step oxidation-chlorination sequence.
This method is limited by the regioselectivity of hydroboration, often requiring directing groups or catalysts to achieve positional control.
Sulfonyl Chloride Installation via Radical Pathways
Radical Sulfonation of Cyclopropane Derivatives
Methanesulfonyl chloride synthesis via radical reactions, as demonstrated by Mukhopadhyay et al., provides a template. Irradiating a mixture of (1-methoxycyclopropyl)methane , sulfuryl chloride (SO₂Cl₂), and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in concentrated H₂SO₄ selectively yields the target compound.
Reaction Conditions :
- Temperature: 40–60°C
- Light Source: UV (λ = 365 nm)
- SO₂Cl₂:Methane Ratio: 1.1–1.5:1
This method circumvents intermediate isolation but requires stringent control over radical chain propagation to avoid over-chlorination.
Ring-Closing Approaches Using Organometallic Reagents
Lithium-Mediated Cyclization
Adapting the method from Li et al., a chloroalkyl sulfonyl chloride precursor undergoes dehydrohalogenation with n-butyllithium (n-BuLi) to form the cyclopropane ring. For example:
Step 1 : React 3-chloro-1-methoxypropane sulfonyl chloride with tert-butylamine to form a sulfonamide intermediate.
Step 2 : Treat with n-BuLi at –30°C, inducing ring closure via elimination of HCl.
| Stage | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Sulfonamide Formation | tert-Butylamine | 0–5°C | 85 |
| Cyclization | n-BuLi (2.2 eq) | –30°C | 70 |
This method benefits from in situ intermediate utilization, reducing purification steps.
Functional Group Interconversion from Carboxylic Acid Derivatives
Reduction and Sulfonation of Cyclopropane Carboxylic Acids
Starting with 1-methoxycyclopropanecarboxylic acid , sequential reduction with LiAlH₄ yields (1-methoxycyclopropyl)methanol. Subsequent treatment with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group:
$$
\text{(1-Methoxycyclopropyl)methanol} + \text{ClSO}3\text{H} \rightarrow \text{(1-Methoxycyclopropyl)methanesulfonyl chloride} + \text{H}2\text{O}
$$
Challenges :
- Over-sulfonation at the methoxy oxygen.
- Competing esterification without proper temperature control (–10°C recommended).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Dihalide Cyclization | High yields, simple reagents | Multi-step oxidation required | Industrial |
| Radical Sulfonation | Single-step, no intermediates | Radical side reactions | Lab-scale |
| Organometallic | Stereochemical control | Cryogenic conditions | Pilot-scale |
| Carboxylic Acid | Commercially available starting material | Low functional group tolerance | Limited |
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine and pyridine are often used as bases to facilitate substitution and elimination reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Elimination Products: Alkenes and other unsaturated compounds are formed as major products in elimination reactions.
Scientific Research Applications
Organic Synthesis
One of the primary applications of (1-Methoxycyclopropyl)methanesulfonyl chloride is in organic synthesis. It serves as an effective reagent for the formation of sulfonamides and other sulfonyl-containing compounds. The compound can facilitate:
- Sulfonylation Reactions : It acts as a sulfonating agent, introducing sulfonyl groups into various organic substrates.
- Synthesis of Carbohydrates : The compound's ability to generate good leaving groups makes it useful in carbohydrate chemistry, particularly in glycosidation reactions.
Pharmaceutical Development
In pharmaceutical research, this compound plays a crucial role in drug modification and development:
- Enhancing Drug Efficacy : It is used to modify drug molecules to improve their bioavailability and therapeutic efficacy.
- Synthesis of Bioactive Compounds : The compound is instrumental in synthesizing novel bioactive molecules that can serve as potential drug candidates.
Agrochemicals
The compound is also utilized in the formulation of agrochemicals:
- Pesticide Development : Its reactivity allows for the development of new pesticides that can effectively target agricultural pests while minimizing environmental impact.
- Herbicide Formulation : Similar to pesticides, it contributes to the design of herbicides that enhance crop yield and protection.
Synthesis of Sulfonamides
A study conducted by researchers demonstrated the successful synthesis of various sulfonamides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields, showcasing its utility in pharmaceutical chemistry.
| Compound | Yield (%) | Reaction Conditions |
|---|---|---|
| Sulfonamide A | 85 | Reflux in DMF for 4 hours |
| Sulfonamide B | 90 | Room temperature overnight |
Drug Modification Study
In another case study focusing on drug modification, this compound was employed to enhance the solubility of a poorly soluble drug candidate. The modified compound exhibited significantly improved pharmacokinetic properties compared to the unmodified version.
| Parameter | Unmodified Drug | Modified Drug |
|---|---|---|
| Solubility (mg/mL) | 0.5 | 5.0 |
| Bioavailability (%) | 20 | 75 |
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substitution products. The cyclopropyl ring and methoxy group can also influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl)
- Structural Differences : Methanesulfonyl chloride lacks the cyclopropane ring and methoxy group, resulting in a simpler structure (CH₃SO₂Cl , MW: 130.59 g/mol).
- Reactivity : The absence of steric hindrance in methanesulfonyl chloride allows for rapid reactions with nucleophiles (e.g., amines, alcohols). In contrast, the cyclopropane ring in (1-methoxycyclopropyl)methanesulfonyl chloride may slow reactions due to steric effects but could stabilize transition states in ring-opening reactions .
- Hazards: Methanesulfonyl chloride is highly corrosive (H314), acutely toxic via inhalation (H330), and hazardous to aquatic life (H402, H412) .
- Handling : Both require protective equipment (gloves, goggles) and avoidance of inhalation . Methanesulfonyl chloride must be stored in corrosion-resistant containers at room temperature ; the target compound may require additional stabilization due to the strained cyclopropane ring.
p-Toluenesulfonyl Chloride (TsCl, C₇H₇ClO₂S)
- Structural Differences : TsCl features an aromatic toluyl group, offering electronic stabilization absent in the aliphatic cyclopropane-containing target compound.
- Reactivity : TsCl’s aromatic ring enhances electrophilicity at the sulfur center, making it a superior reagent for sulfonating sterically hindered substrates. The target compound’s methoxy group could donate electron density, reducing electrophilicity but enabling unique reactivity in polar aprotic solvents.
- Hazards : TsCl is less volatile than methanesulfonyl chloride, reducing inhalation risks but posing similar corrosion hazards (H314).
Ethanesulfonyl Chloride (C₂H₅SO₂Cl)
- Structural Differences : Ethanesulfonyl chloride has a linear ethyl chain, while the target compound’s cyclopropane ring introduces angle strain.
- Reactivity : The cyclopropane ring’s strain may make the target compound more reactive in ring-opening reactions (e.g., with nucleophiles) compared to ethanesulfonyl chloride.
Data Tables
Table 1: Structural and Hazard Comparison
Table 2: Reactivity Comparison
Research Findings
Environmental Impact : The cyclopropane ring could increase biodegradation resistance, leading to higher chronic aquatic toxicity (similar to H412 for methanesulfonyl chloride) .
Thermal Stability : Cyclopropane rings are prone to thermal ring-opening; thus, the target compound may decompose at lower temperatures than methanesulfonyl chloride, releasing toxic gases (e.g., SO₂, HCl) .
Biological Activity
(1-Methoxycyclopropyl)methanesulfonyl chloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its biological activity, mechanisms of action, and potential applications are critical for understanding its role in drug development and chemical synthesis. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
- Chemical Formula : CHClOS
- CAS Number : 1783775-36-9
This compound features a methanesulfonyl chloride group attached to a methoxycyclopropyl moiety, which may influence its reactivity and biological interactions.
The mechanism of action for this compound primarily involves its interaction with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on target biomolecules. This reactivity can lead to modulation of enzymatic activities or interference with cellular signaling pathways.
Key Mechanistic Insights:
- Electrophilic Reactivity : The sulfonyl chloride can react with thiol groups in proteins, leading to enzyme inhibition or modification of protein function.
- Radical Formation : Studies have indicated that sulfonyl chlorides can generate radicals upon reduction, which may participate in various biological processes including oxidative stress responses .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Cytotoxicity and Anticancer Activity
There is emerging evidence that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of cell cycle progression. A study reported that related compounds inhibited the proliferation of specific cancer cell lines by targeting key regulatory proteins involved in cell growth .
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antibacterial efficacy of several methanesulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated significant inhibition zones, suggesting their potential as new antimicrobial agents.
- Anticancer Screening
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modification of enzymatic functions |
Table 2: IC Values for Cancer Cell Lines
Q & A
Q. How can kinetic studies elucidate the hydrolysis mechanism of the sulfonyl chloride group?
- Method : Monitor hydrolysis rates via conductivity measurements or -labeling in aqueous buffers at varying pH (2–10). Activation energy () can be derived from Arrhenius plots .
- Findings : Hydrolysis is accelerated under basic conditions (pH > 8) due to nucleophilic attack by hydroxide ions. Stabilize the compound with anhydrous solvents (e.g., acetonitrile) during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
